Product packaging for Galanthan(Cat. No.:)

Galanthan

Cat. No.: B1235950
M. Wt: 213.32 g/mol
InChI Key: CDIONMUWHFYLPO-TUKIKUTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanthan is an organic compound with the molecular formula C15H19N and is a subject of interest in scientific research . It features a this compound ring system , a structural motif found in a class of compounds known as lycorine-type alkaloids . These alkaloids are considered privileged structures in drug development due to their attractive biological activities . Research into the this compound ring system is valuable for studying isomerization processes and stereoselectivity, which are critical in organic synthesis and pharmaceutical development . The presence of functional groups, such as a carbonyl, on the ring system can play a critical role in its thermodynamic stability and stereochemical outcomes during synthesis . This makes this compound a valuable intermediate or model compound for methodological studies and the total synthesis of more complex natural products . This product is labeled "For Research Use Only" (RUO) . RUO products are specialized reagents exclusively tailored for laboratory research purposes . They are essential tools for fundamental research, pharmaceutical research for discovering new drug compounds, and the development of new diagnostic assays . This product is not intended for the diagnostic or treatment management of patients, nor is it for human or animal use . It is not manufactured under the regulatory requirements for medical devices or in vitro diagnostics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N B1235950 Galanthan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

(1S,12S,16R)-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-triene

InChI

InChI=1S/C15H19N/c1-2-6-13-12(4-1)10-16-9-8-11-5-3-7-14(13)15(11)16/h1-2,4,6,11,14-15H,3,5,7-10H2/t11-,14-,15+/m0/s1

InChI Key

CDIONMUWHFYLPO-TUKIKUTGSA-N

SMILES

C1CC2CCN3C2C(C1)C4=CC=CC=C4C3

Isomeric SMILES

C1C[C@H]2CCN3[C@H]2[C@@H](C1)C4=CC=CC=C4C3

Canonical SMILES

C1CC2CCN3C2C(C1)C4=CC=CC=C4C3

Origin of Product

United States

Natural Occurrence and Biosynthesis Pathways of Galanthan Alkaloids

Plant Sources and Distribution within the Amaryllidaceae Family

The Amaryllidaceae family is a large group of perennial herbaceous plants, widely distributed across tropical and subtropical regions, with some species extending into temperate areas. nsw.gov.au The family includes approximately 80 genera and over 2100 species. nsw.gov.au Galanthan alkaloids, including galanthamine (B1674398), have been isolated from numerous genera within this family.

Notable sources of this compound alkaloids include species from the genus Galanthus (snowdrops), Narcissus (daffodils), and Leucojum (snowflakes). mdpi.comgoogle.com For instance, galanthamine was first isolated from Galanthus woronowii. mdpi.commdpi.com The distribution of these alkaloids can vary among different species and even within different tissues of the same plant, such as bulbs, leaves, and roots. mdpi.comsemanticscholar.org

Amaryllidaceae alkaloids represent a significant phytochemical feature of the genus Galanthus, with 127 compounds grouped into 16 structural types identified in Galanthus extracts, accounting for approximately 20% of all known Amaryllidaceae alkaloids. mdpi.com Some structural types were initially discovered in Galanthus plants. mdpi.com

Precursor Identification and Elucidation of Early Biosynthetic Steps

The biosynthesis of Amaryllidaceae alkaloids, including those with a this compound skeleton, originates from the condensation of amino acids. mdpi.comsemanticscholar.org Early radiolabeling experiments using precursors like [3-14C]phenylalanine and [2-14C]tyrosine in species such as Narcissus incomparabilis and Nerine browdenii helped establish the involvement of these aromatic amino acids in the formation of the alkaloid structure. google.com

Role of the Norbelladine (B1215549) Pathway

A central intermediate in the biosynthesis of all major Amaryllidaceae alkaloid types, including galanthamine, is norbelladine. google.comsemanticscholar.orgresearchgate.netnih.gov Norbelladine is synthesized from the condensation of tyramine, which is derived from tyrosine, and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), which is derived from phenylalanine and the phenylpropanoid pathway. google.commdpi.comsemanticscholar.orgresearchgate.netnih.gov This condensation reaction is catalyzed by enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). nih.gov

Key Enzymatic Transformations (e.g., Oxidative Coupling, Methylation, Reduction)

Following the formation of norbelladine, a series of enzymatic transformations leads to the diverse structures of Amaryllidaceae alkaloids. Key steps include methylation, oxidative coupling, and reduction reactions. google.comresearchgate.netnih.gov

Methylation, particularly O-methylation, plays a role in the pathway. For example, 4'-O-methylnorbelladine is formed by the O-methylation of norbelladine, catalyzed by norbelladine 4'-O-methyltransferase (N4OMT or OMT). google.comresearchgate.net This methylated intermediate is considered a universal substrate for the biosynthesis of various Amaryllidaceae alkaloids. google.com

Oxidative coupling is a crucial step in shaping the different structural types of Amaryllidaceae alkaloids. mdpi.comsemanticscholar.org The coupling of methylated norbelladine can occur in different ways, leading to distinct alkaloid skeletons. For instance, para-ortho coupling of 4'-O-methylnorbelladine is involved in the biosynthesis of galanthamine. mdpi.comsemanticscholar.org Enzymes like CYP96T1 are implicated in oxidative coupling reactions in Amaryllidaceae alkaloid biosynthesis. researchgate.netnih.gov Oxidative coupling reactions, often catalyzed by enzymes like peroxidases and laccases, are also known to be involved in the formation of other plant polymers like lignans (B1203133) from phenolic precursors. researchgate.netmdpi.com

Reduction reactions are also integral to the pathway. For example, N-demethylnarwedine is reduced to N-demethylgalanthamine in a step preceding the final methylation to galanthamine. google.comresearchgate.net Noroxomaritidine/norcraugsodine reductase (NR) is involved in the reduction of norcraugsodine to norbelladine. nih.gov

The biosynthesis of galanthamine involves the oxidation of 4'-O-methylnorbelladine to N-demethylnarwedine, followed by reduction to N-demethylgalanthamine, and finally N-methylation to yield galanthamine. google.comresearchgate.net

Genetic and Metabolic Regulation of Biosynthesis

The biosynthesis of secondary metabolites in plants, including this compound alkaloids, is subject to complex genetic and metabolic regulation. This regulation can occur at multiple levels, including transcriptional and enzymatic control. frontiersin.orgcshmonographs.org

Studies involving transcriptomic and metabolomic analyses in Lycoris radiata have shown differential expression of key genes involved in Amaryllidaceae alkaloid biosynthesis, such as PAL, TYDC, OMT, and CYP96T1, in different organs, correlating with alkaloid accumulation patterns. researchgate.net For instance, LrNNR, LrN4OMT, and LrCYP96T were found to be highly expressed in bulbs, which are known to accumulate more galanthamine than roots and leaves. researchgate.net

Regulation can also involve transcription factors that influence the expression of genes in the biosynthetic pathway. researchgate.net Additionally, environmental factors and signaling molecules can trigger cascades of reactions that affect secondary metabolite biosynthesis. frontiersin.org While regulation at the genetic level is significant for primary metabolism, secondary metabolism is often regulated at the enzymatic level or through subcellular compartmentation. cshmonographs.orgfrontiersin.org

Biotechnological Approaches for Enhanced Production (e.g., Metabolic Engineering, Plant Tissue Culture, Synthetic Biology)

Given the pharmaceutical interest in compounds like galanthamine, biotechnological approaches are being explored to enhance their production. These strategies include metabolic engineering, plant tissue culture, and synthetic biology. semanticscholar.orgresearchgate.netresearchgate.netchemrxiv.orgnih.govresearchgate.net

Metabolic engineering aims to manipulate biosynthetic pathways to increase the yield of desired compounds. This can involve altering the expression of genes encoding key enzymes, introducing genes from other organisms, or modifying regulatory elements. frontiersin.orgchemrxiv.orgresearchgate.net While synthetic methods for galanthamine synthesis exist, they are often complex and expensive, making a sustainable "green" source desirable. google.com

Plant tissue culture techniques offer a controlled environment for plant cell growth and metabolite production. mdpi.comsemanticscholar.orgnih.gov In vitro cultures of Amaryllidaceae species can be used for the synthesis and enrichment of secondary metabolites. mdpi.comsemanticscholar.org Elicitation with signaling molecules like methyl jasmonate has been shown to enhance galanthamine accumulation in in vitro-derived plant tissues of Zephyranthes species. mdpi.comsemanticscholar.org

Synthetic biology approaches involve designing and constructing new biological parts, devices, and systems, or re-designing existing natural biological systems for useful purposes. chemrxiv.orgnih.govresearchgate.net This can include engineering entire biosynthetic pathways into heterologous hosts, such as microorganisms or plant cell cultures, to produce valuable plant compounds. nih.govnih.govresearchgate.net While expressing complex plant pathways in microbial systems can face challenges, plant cell cultures are considered a promising alternative for producing high-value metabolites. nih.gov Techniques like CRISPR/Cas9-mediated genome editing are also being applied in plant metabolic engineering to target specific genes in biosynthetic pathways. frontiersin.orgchemrxiv.orgnih.gov

Biotechnological strategies hold potential for developing sustainable platforms for the production of this compound alkaloids. google.comnih.gov

Total Synthesis Methodologies of Galanthan and Its Derivatives

Overview of Synthetic Challenges and Strategic Approaches to the Galanthan Core

The construction of the this compound core, a tetracyclic system containing a bridged bicyclic structure and multiple stereocenters, poses notable synthetic challenges nih.govru.ac.zasci-hub.se. A key difficulty lies in the formation of the all-carbon quaternary stereocenter, which is a common feature in many Amaryllidaceae alkaloids sioc-journal.cn. Achieving high levels of stereocontrol during the cyclization steps required to build the fused ring system is also critical ru.ac.zauni.luplantaedb.com.

Strategic approaches to the this compound core often involve the cyclization of a suitably substituted precursor molecule, frequently a derivative of norbelladine (B1215549) cardiff.ac.uk. These strategies can be broadly categorized into biomimetic and non-biomimetic methods ijarsct.co.inrsc.org. Biomimetic approaches often mimic the proposed biosynthetic pathway of these alkaloids in plants, which typically involves the oxidative coupling of a phenolic precursor ru.ac.zauni.luplantaedb.com. Non-biomimetic strategies employ a variety of modern synthetic methodologies, including metal-catalyzed reactions and photochemical transformations, to construct the complex skeleton ijarsct.co.innih.govrsc.org.

Asymmetric Total Synthesis Strategies

Asymmetric total synthesis strategies are crucial for obtaining enantiomerically pure this compound derivatives, as the biological activity of these compounds is often highly dependent on their stereochemistry nih.govru.ac.zauni.lu. Several powerful asymmetric methodologies have been applied to the synthesis of the this compound core and related alkaloids.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a method used to introduce chirality by selectively reducing a prochiral double bond in the presence of a chiral catalyst uni.lursc.orgajchem-b.com. This approach has been employed in the asymmetric synthesis of galanthamine (B1674398) and lycoramine, alkaloids containing the this compound core nih.govnih.gov. For instance, ruthenium-catalyzed asymmetric hydrogenation of racemic α-aryloxy cyclic ketones has been utilized, often in conjunction with dynamic kinetic resolution, to establish key stereocenters in the synthesis of these molecules nih.govresearchgate.net.

Intramolecular Reductive Heck Cyclization

The intramolecular reductive Heck cyclization is a palladium-catalyzed reaction that can be used to form carbon-carbon bonds and construct cyclic systems uni.lunih.govrsc.org. This methodology involves the oxidative addition of a palladium catalyst to an aryl or vinyl halide/triflate, followed by alkene insertion and subsequent reductive elimination in the presence of a hydride source nih.gov. This strategy has been explored for the construction of the this compound framework and related heterocyclic systems, offering a route to generate stereocenters during the cyclization process nih.govchim.it.

Biomimetic Approaches (e.g., Anodic Aryl-Phenol Coupling)

Biomimetic strategies aim to replicate natural biosynthetic pathways ru.ac.zauni.luplantaedb.com. A prominent biomimetic approach to constructing the this compound core involves the oxidative coupling of a substituted norbelladine precursor cardiff.ac.uk. Anodic aryl-phenol coupling, an electrochemical method, represents a sustainable alternative to traditional stoichiometric oxidants for this key cyclization step cardiff.ac.ukrsc.orgresearchgate.net. This electrochemical oxidation can facilitate the formation of the critical diaryl ether linkage and the spirodienone intermediate, which can then be transformed into the this compound skeleton cardiff.ac.ukrsc.org.

De Mayo Photocyclization Strategies for this compound Skeleton Construction

The De Mayo photocyclization is a photochemical reaction that can be used to construct cyclic systems through a [2+2] cycloaddition followed by a retro-aldol reaction uni.luplantaedb.comnih.govnih.gov. This strategy has been applied to the synthesis of the this compound tetracyclic skeleton sci-hub.setcu.edunih.gov. Specifically, intramolecular De Mayo reactions involving isocarbostyril substrates with a functionalized tether have proven effective in building the core ring system tcu.edunih.govscispace.comtcu.edu. This approach offers an atom-efficient route to the desired framework nih.gov.

Stereoselective Control in this compound Scaffold Formation

Achieving precise stereochemical control is paramount in the synthesis of the this compound scaffold due to the presence of multiple stereocenters, including the challenging all-carbon quaternary center ru.ac.zasioc-journal.cnuni.luplantaedb.com. Various strategies are employed to control the stereochemical outcome of the key cyclization and functionalization steps. These include the use of chiral catalysts in asymmetric hydrogenation and other metal-catalyzed reactions nih.govnih.govresearchgate.net, careful design of the substrate to favor specific diastereomeric transitions states nih.govnih.gov, and optimization of reaction conditions in biomimetic and photochemical transformations cardiff.ac.uktcu.edu. The inherent structural features of the cyclization precursors and the reaction mechanisms play a significant role in determining the final stereochemistry of the this compound core researchgate.netresearchgate.net.

Novel Synthetic Routes and Reaction Developments

The total synthesis of this compound and its derivatives, particularly the Amaryllidaceae alkaloids, presents significant synthetic challenges due to their complex tetracyclic structures and multiple stereogenic centers. Consequently, the development of novel synthetic routes and reaction methodologies is an active area of research.

One notable approach to constructing the this compound ring system involves photochemical reactions. An intramolecular de Mayo photocyclization has been employed as a key step in the synthesis of this compound-type natural products, including hippadine (B1673251) and pratosine. tcu.edu This method utilizes the reaction between an alkene in an isocarbostyril and a 1,3-diketone tethered to the nitrogen atom. tcu.edu This strategy allows for the construction of the tricyclic system and circumvents the need for expensive or metal-containing catalysts. tcu.edu

Photochemical transformations of enaminones, including [2+2] cycloadditions and 6π-electrocyclizations, have also been explored for the synthesis of saturated nitrogen heterocycles, which are relevant to the this compound skeleton. researchgate.net Recent developments in synthetic photochemistry, particularly the use of visible-light-absorbing photocatalysts, have improved the efficiency and precision of cycloaddition reactions. researchgate.net An alternative charge-neutral photocatalytic process via charge-recombinative triplet sensitization (CRTS) is also being investigated for De Mayo-type [2+2] cycloadditions, offering a new pathway for constructing complex cyclic systems. researchgate.net

Transition metal-catalyzed reactions have also played a crucial role in novel synthetic strategies towards this compound derivatives. The intramolecular Heck reaction, catalyzed by palladium, has been utilized to construct the key quaternary carbon center and the tricyclic framework of galanthamine in asymmetric total synthesis. researchgate.net This method involves the cyclization of a conjugated diene system. researchgate.net

Another strategy involves the use of Michael addition reactions to construct the this compound skeleton. This approach has been successfully applied in the total synthesis of (±)-β-lycorane, yielding a this compound skeleton with a trans-B/C ring fusion. rsc.org The stereoselectivity in the synthesis of lycorine-type alkaloids has been shown to be influenced by the presence of a carbonyl group on the C ring. rsc.org

The development of one-pot stepwise synthesis (OPSS) strategies is also contributing to the efficient construction of complex molecules, including natural products and heterocyclic scaffolds relevant to this compound derivatives. nih.gov These strategies often involve a sequence of reactions, such as cyclization, cycloaddition, rearrangement, and metal-catalyzed couplings, performed in a single pot. nih.gov

Research also extends to the synthesis of novel galanthamine derivatives with modified structures, such as those incorporating peptide moieties. nih.govnih.gov These derivatives are being synthesized using fragment and consecutive condensation approaches in solution, aiming to explore their potential biological activities. nih.gov

While specific data tables detailing yields or reaction conditions for all novel routes were not consistently available across the search results, the cited literature highlights the diverse methodologies being developed. For instance, one study on propargyloxy derivatives of flavonols (structurally distinct from this compound but illustrating synthetic methodology) reported yields in the range of 58-64% for their synthesis using potassium carbonate and propargyl bromide in acetone (B3395972) mdpi.com. This exemplifies the type of detailed data found in primary synthesis literature.

Chemical Modifications, Derivatives, and Analogues of Galanthan

Design Principles for Derivative Synthesis

The design of galanthan derivatives often involves strategies aimed at modifying specific regions of the molecule while preserving the core scaffold integrity. A key principle in designing derivatives of natural products like this compound is the strategic choice of a synthetic scaffold that allows for diversification while retaining the structural framework and potential bioactivity of the parent compound. nih.gov This approach, sometimes referred to as "diverted total synthesis," can be more feasible than directly modifying the natural product itself, as synthetic scaffolds can be designed for maximal accessibility and diversification. nih.gov

Design principles may focus on introducing functional groups that can interact differently with biological targets, altering lipophilicity to influence pharmacokinetic properties, or creating sites for conjugation. The inherent complexity and stereochemistry of the this compound skeleton necessitate careful consideration of synthetic routes to control regioselectivity and stereoselectivity. semanticscholar.org Furthermore, the design of prodrugs and conjugates, such as peptide conjugates, involves selecting appropriate linkers that are stable in circulation but can be cleaved at the target site to release the active compound. nih.govnih.gov

Synthetic Strategies for Functionalization and Diversification

Synthetic strategies for the functionalization and diversification of the this compound core involve a range of chemical transformations targeting specific regions of the molecule. These strategies aim to introduce variety in substituents and modify the electronic and steric properties of the scaffold.

Modification of the Nitrogen Heterocycle

The nitrogen atom within the this compound tetracyclic skeleton is a potential site for modification. Strategies involving nitrogen-containing heterocycles in general synthesis include reactions like spiroannulation and intramolecular acyl transfer, which can lead to the formation of N-fused heterocycles. nih.gov While specific examples directly on the this compound nitrogen were not detailed in the search results, general methods for modifying nitrogen heterocycles, such as alkylation, acylation, or the introduction of new ring systems involving the nitrogen, are applicable synthetic approaches. rsc.orgfrontiersin.org The reactivity of the nitrogen can also be exploited for the attachment of linkers for prodrugs or conjugates.

Cyclohexene (B86901) Ring Modifications

The cyclohexene ring within the this compound structure offers sites for modification through reactions targeting the double bond or the allylic carbons. General photochemical reactions, such as [2+2] cycloadditions or ene-type transformations, have been used in the synthesis of saturated nitrogen heterocycles and natural product analogues. researchgate.net The cyclohexene ring can undergo various transformations, including oxidation, reduction, or the introduction of new carbon-carbon bonds, to alter the shape and properties of the molecule. The conformational flexibility of cyclohexene rings, although less pronounced than cyclohexane, still plays a role in the accessibility and reactivity of different positions for modification. libretexts.orgwikipedia.org

Phenolic and Methoxy (B1213986) Substituent Variations

Variations to the phenolic hydroxyl and methoxy groups on the aromatic portion of the this compound scaffold are common strategies to modulate activity. These groups significantly influence the electronic properties and potential for hydrogen bonding. For phenolic compounds, the position and nature of substituents like methoxy groups can impact antioxidant activity by affecting the O-H bond dissociation enthalpy. mdpi.comnih.gov Electron-donating groups, such as methoxy groups, can lower the O-H bond dissociation enthalpy, potentially enhancing antioxidant activity. mdpi.comnih.govlibretexts.org Conversely, electron-withdrawing groups can increase it. mdpi.comlibretexts.org Synthetic modifications can involve altering the oxidation state of the phenol (B47542), etherification of the hydroxyl group, or demethylation of methoxy groups. mdpi.com

Peptide Conjugates and Prodrug Strategies

Peptide conjugates and prodrug strategies are employed to improve the delivery and targeting of therapeutic compounds. Peptide-drug conjugates (PDCs) involve linking a drug molecule, such as a this compound derivative, to a peptide through a biodegradable linker. nih.govnih.gov This strategy leverages the biological activity and targeting potential of peptides to deliver the drug specifically to a desired site, such as cancer cells. nih.govnih.govmdpi.com Prodrugs are designed to be initially inactive or less active and are converted to the active drug in vivo through enzymatic or chemical cleavage of a linker. mdpi.com For this compound derivatives, conjugating the compound to a peptide or incorporating it into a prodrug structure can enhance solubility, improve pharmacokinetic profiles, and reduce off-target effects. nih.govnih.govmdpi.commdpi.comresearchgate.net Key design features for PDCs include the selection of the peptide sequence, the linker chemistry, and the site of drug attachment. nih.govnih.gov

Stereoisomeric and Enantiomeric Analogues

Stereoisomerism, including enantiomers and diastereomers, plays a critical role in the biological activity of many compounds, including natural products and their derivatives. mdpi.comwikipedia.orgmasterorganicchemistry.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit significantly different biological effects due to their interactions with chiral biological systems like enzymes and receptors. mdpi.comwikipedia.orgimperial.ac.uk Diastereomers are stereoisomers that are not mirror images and typically have different physical and chemical properties. wikipedia.orgmasterorganicchemistry.com The this compound scaffold contains multiple stereogenic centers, giving rise to various stereoisomers. The synthesis of stereoisomeric and enantiomeric analogues involves controlled synthetic methods that can selectively produce one stereoisomer over others, such as enantioselective catalysis or chiral resolution techniques. mdpi.comberkeley.edu Studying the biological activity of different stereoisomers of this compound derivatives is crucial for understanding structure-activity relationships and identifying the most potent and selective forms.

Library Synthesis and Combinatorial Chemistry Approaches

The exploration of chemical modifications, derivatives, and analogues of this compound, particularly galanthamine (B1674398), has significantly benefited from library synthesis and combinatorial chemistry approaches. These methodologies enable the rapid generation of diverse sets of compounds, facilitating the identification of novel structures with potentially enhanced or altered biological activities. The core principle involves systematically combining different chemical building blocks at various positions on a central scaffold, in this case, the this compound ring system or a related precursor. uomustansiriyah.edu.iqnih.gov

Combinatorial chemistry allows for the parallel synthesis of numerous compounds, resulting in a chemical library. uomustansiriyah.edu.iq This contrasts with traditional serial synthesis, which yields one compound at a time. uomustansiriyah.edu.iq The goal is to synthesize, purify, analyze, and test all library members efficiently. uomustansiriyah.edu.iq While combinatorial chemistry was initially applied extensively to peptides, its application has expanded to various natural products and their analogues, including galanthamine. uomustansiriyah.edu.iqresearchgate.net

Approaches to library synthesis involving the this compound scaffold or related structures have been explored using both solution-phase and solid-phase techniques. Solid-phase synthesis, where a growing molecule is attached to a solid support, is particularly amenable to combinatorial methods, allowing for easier purification and parallel processing. nih.govpressbooks.pub Solution-phase combinatorial chemistry is also utilized, sometimes employing soluble polymers as supports. uomustansiriyah.edu.iq

One notable application involves the design and synthesis of hybrid molecules incorporating the galanthamine core. For instance, a combinatorial library of galanthamine-curcumin hybrids was designed and synthesized to explore compounds with dual-site binding properties. nih.gov This approach involved combining the galanthamine core with fragments derived from curcumin. nih.gov Virtual screening was initially employed to select promising hybrid structures based on predicted ADME properties and blood-brain barrier permeability, followed by the synthesis and in vitro testing of the selected compounds. nih.gov

Another strategy involves the generation of libraries based on precursors that can be transformed into the this compound skeleton or its analogues. For example, the Suzuki-Miyaura reaction has been employed in the synthesis of small libraries of highly electron-rich 2-(hetero)aryl-substituted phenethylamines, a strategy developed en route towards the synthesis of an apogalanthamine (B1228850) analogue. kuleuven.be Microwave irradiation was found to accelerate these reactions and improve yields. kuleuven.be

Furthermore, combinatorial synthesis techniques have been applied to generate libraries of natural product analogues using various scaffolds. researchgate.netscielo.br While not exclusively focused on this compound, these studies demonstrate the broader applicability of combinatorial methods to complex natural product structures, providing a framework that can be adapted for this compound derivatives. Methods such as solid-phase synthesis with diverse building blocks and various coupling reactions, including Suzuki and Sonogashira couplings, have been utilized in the creation of encoded chemical libraries. researchgate.net

The generation of diverse libraries of this compound derivatives allows for comprehensive screening to identify compounds with desired biological activities. This systematic variation of substituents at different diversity sites on the molecule is a key aspect of combinatorial chemistry. pressbooks.pub The size of a combinatorial library is a function of the number of substituents and the number of diversity sites. pressbooks.pub

While specific large-scale combinatorial libraries explicitly named "this compound libraries" are not extensively detailed in the provided snippets beyond the galanthamine-curcumin hybrids and apogalanthamine analogue precursors, the principles and techniques of library synthesis and combinatorial chemistry are clearly applicable and have been used in the broader context of generating diverse natural product analogues and exploring chemical space around the this compound scaffold. uomustansiriyah.edu.iqresearchgate.netscielo.br

Research findings indicate that combinatorial approaches can yield compounds with significantly enhanced activity compared to the parent structures. In the case of the galanthamine-curcumin hybrids, some synthesized compounds showed significantly higher anti-acetylcholinesterase activity than galanthamine itself. nih.gov This highlights the power of library synthesis in discovering novel and more potent analogues.

Interactive Data Table: Selected Examples of Library Synthesis Approaches Relevant to this compound Analogues

ApproachScaffold/CoreChemical Modifications/Reactions InvolvedOutcome/Application
Combinatorial Synthesis of HybridsGalanthamine core + Curcumin fragmentsHybrid formationLibrary of dual-site binding inhibitors; identification of highly active compounds. nih.gov
Suzuki-Miyaura Reaction in Precursor Synthesis2-(hetero)aryl-substituted phenethylaminesSuzuki-Miyaura couplingSynthesis of libraries of apogalanthamine analogue precursors. kuleuven.be
General Combinatorial Synthesis TechniquesVarious natural product scaffoldsDiverse coupling reactions (e.g., Suzuki, Sonogashira), solid-phase methodsGeneration of diverse natural product analogue libraries. researchgate.netscielo.brresearchgate.net

Note: This table summarizes approaches relevant to generating diverse structures based on or related to the this compound scaffold, illustrating the application of library synthesis and combinatorial chemistry.

The application of computational chemistry, such as virtual screening and molecular docking, plays an increasingly important role in designing combinatorial libraries by predicting likely hits before synthesis, making the process more cost-effective and increasing the chances of identifying compounds with desired properties. nih.govnih.gov

Structure Activity Relationship Sar Investigations of Galanthan Analogues

Methodologies for SAR Studies

A variety of experimental and computational methodologies are employed in SAR investigations of Galanthan analogues. Experimental approaches involve the synthesis and biological testing of a series of related compounds. spirochem.comresearchgate.net Computational methods play a significant role in understanding the interactions between the analogues and their biological targets at a molecular level. researchgate.netspirochem.comuneb.brnih.gov

Molecular docking is a widely used computational technique to predict the binding orientation (pose) and affinity of a ligand (this compound analogue) within the binding site of a target protein (enzyme). researchgate.netuneb.brrsdjournal.org This method helps visualize the potential interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the analogue and key amino acid residues in the enzyme's active site. uneb.br

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction. researchgate.netfrontiersin.orgresearchgate.net Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, allowing researchers to observe the stability of the binding pose over time and to calculate binding free energies, which can provide a more accurate estimation of binding affinity. researchgate.netfrontiersin.orgresearchgate.net These simulations can reveal how structural modifications affect the dynamic behavior of the complex and the strength of the interactions.

Other computational approaches include QSAR (Quantitative Structure-Activity Relationship) analysis, which builds mathematical models correlating structural descriptors of compounds with their biological activity. researchgate.netnih.govnih.gov This can help identify physicochemical properties or structural fragments that are important for activity and predict the activity of new, untested analogues. Pharmacophore modeling is another technique used to identify the essential 3D spatial arrangement of chemical features required for binding to a target. rsdjournal.orgnih.gov

Impact of Structural Modifications on Enzyme Inhibition

Structural modifications to the this compound core and its substituents have a significant impact on the ability of analogues to inhibit enzymes, particularly AChE. SAR studies aim to delineate which parts of the molecule are crucial for potent binding and inhibition.

For Galanthamine (B1674398) analogues, which are based on the this compound skeleton, modifications at various positions have been explored. For instance, studies on dimeric Galanthamine derivatives linked by alkylene chains have shown that the length and nature of the linker can influence their potency against AChE. nih.gov Some of these dimeric compounds have demonstrated higher potency than Galanthamine itself. nih.gov

Alterations to the aromatic ring system or the introduction of different functional groups on the this compound scaffold can also modulate inhibitory activity. The position and type of substituents, such as hydroxyl or methoxyl groups, can affect interactions with amino acid residues in the enzyme's active site, thereby influencing binding affinity and inhibitory strength.

Data from SAR studies often reveal specific positions on the this compound structure where modifications are tolerated or lead to improved activity. Conversely, modifications at other positions may abolish or significantly reduce inhibitory potency, indicating their importance for proper binding.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of this compound analogues. nih.govmhmedical.com Enzymes and receptors are chiral entities, and their interactions with ligands are often highly stereoselective. This means that different stereoisomers of a this compound analogue can exhibit significantly different potencies or even different types of biological activity. mhmedical.com

SAR studies involving stereoisomers help to understand the precise spatial requirements of the enzyme's binding site and how the arrangement of functional groups in 3D space influences binding interactions. This information is vital for designing analogues with optimal activity and selectivity.

Computational Chemistry in SAR Elucidation

Computational chemistry methods are indispensable tools in elucidating the SAR of this compound analogues. spirochem.comspirochem.comnih.govmdpi.com They complement experimental studies by providing insights into the molecular basis of the observed activity differences.

Molecular docking and dynamics simulations allow researchers to predict and visualize the binding modes of this compound analogues to target enzymes. researchgate.netuneb.brrsdjournal.orgfrontiersin.orgresearchgate.net By analyzing the predicted interactions, researchers can understand why certain structural modifications enhance or diminish binding affinity. For example, docking studies can reveal that a particular substituent makes favorable contacts with a specific amino acid residue, explaining increased potency. rsdjournal.org Conversely, a modification might introduce steric clashes or disrupt key interactions, leading to reduced activity.

QSAR models can identify mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. researchgate.netnih.govnih.gov These models can be used to predict the activity of novel compounds before they are synthesized, guiding the design of new analogues with potentially improved properties. nih.gov

Pharmacophore models derived from active this compound analogues can define the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and their spatial arrangement required for activity. rsdjournal.orgnih.gov This information can be used to search databases for new lead compounds or to design focused libraries of analogues with a higher probability of being active.

Computational methods also play a role in understanding the influence of stereochemistry by allowing the modeling and docking of different stereoisomers to compare their binding poses and affinities. mhmedical.com

Mechanistic Biochemical Studies of Galanthan Alkaloids

Molecular-Level Interactions with Biological Targets

The biological activity of galanthan alkaloids stems from their ability to interact with specific biological targets, primarily proteins such as enzymes and receptors. The complex ring system and specific stereochemistry of this compound derivatives are crucial features that influence these interactions. ontosight.ai For instance, the presence of a methylenebis(oxy) bridge or specific hydroxyl or methoxy (B1213986) groups on the this compound skeleton can significantly impact a compound's ability to bind to and modulate the function of its target. ontosight.aiontosight.aiontosight.ai These interactions are governed by various molecular forces, and the complementarity of the compound's shape to the binding site of the target is fundamentally important. nih.govamericanpharmaceuticalreview.com

Enzymatic Inhibition Kinetics and Thermodynamics

Several this compound alkaloids are known to act as enzyme inhibitors, affecting the rate of biochemical reactions. The study of enzyme inhibition kinetics provides insights into the mechanism of this inhibition, such as whether the inhibitor competes with the substrate for the active site (competitive inhibition), binds to a different site on the enzyme (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). libretexts.orgsci-hub.seucdavis.edu

A well-studied example is the interaction of certain this compound alkaloids, particularly galanthamine (B1674398), with acetylcholinesterase (AChE). Galanthamine is characterized as a selective, reversible, and competitive inhibitor of AChE. researchgate.net This inhibition prevents the hydrolysis of acetylcholine (B1216132), a neurotransmitter, leading to increased levels of acetylcholine in the synaptic cleft. researchgate.net

Enzyme kinetics studies involve determining parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vmax). libretexts.org In the presence of a competitive inhibitor like galanthamine, the apparent Km for the substrate increases, while the Vmax remains unchanged at sufficiently high substrate concentrations. libretexts.orgsci-hub.seucdavis.edu

Thermodynamic studies complement kinetic analysis by providing information about the energy changes associated with the binding of this compound alkaloids to their target enzymes. These studies can help elucidate the forces driving the interaction and the stability of the resulting enzyme-inhibitor complex. elifesciences.orgnih.gov

While specific detailed kinetic and thermodynamic data for various this compound alkaloids and their enzymatic targets are extensive in the literature, a representative example of the type of data obtained in enzyme inhibition studies could be presented in a table format, illustrating the effect of an alkaloid on kinetic parameters.

Allosteric Modulation Studies

Beyond direct enzyme inhibition, some this compound alkaloids have been investigated for their ability to allosterically modulate biological targets. Allosteric modulation occurs when a molecule binds to a site on a protein distinct from the active site, inducing a conformational change that affects the protein's activity. nih.gov

Galanthamine, in addition to its AChE inhibitory activity, has been reported to act as an allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). researchgate.netscribd.com However, the nature and extent of this allosteric modulation, particularly at specific nAChR subtypes like α4β2 and α7, have been subject to debate and further investigation. nih.gov Some studies using electrophysiological techniques have indicated that at certain concentrations, galanthamine may not exhibit positive allosteric modulatory effects at these receptors, but rather inhibit activity through an open-channel pore blockade mechanism at higher concentrations. nih.gov This highlights the complexity of molecular interactions and the importance of detailed mechanistic studies.

Investigations into Other Biochemical Pathways (e.g., Antioxidant Mechanisms)

Research into this compound alkaloids has also explored their potential influence on other biochemical pathways, including those related to oxidative stress. Some this compound derivatives have demonstrated antioxidant activity. ontosight.ai

Antioxidant mechanisms can involve the direct scavenging of free radicals or the modulation of cellular antioxidant defense systems, such as enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.govmdpi.com Studies on related compounds like galangin (B1674397), a flavonoid, have shown that it can upregulate the activity of various antioxidant enzymes and molecules, as well as suppress lipid peroxidation. mdpi.com While galangin is not a this compound alkaloid, this illustrates the type of antioxidant mechanisms that could be investigated for this compound derivatives exhibiting similar properties.

The biosynthesis of this compound alkaloids themselves involves complex biochemical pathways, starting from precursors derived from amino acids like L-phenylalanine and L-tyrosine. nih.gov These pathways involve a series of enzymatic reactions, including condensation, methylation, and phenol (B47542) coupling, ultimately leading to the formation of the this compound ring system and its various derivatives. nih.govresearchgate.net Understanding these biosynthetic pathways is crucial for potentially influencing the production of these compounds in plants or through synthetic routes. nih.govresearchgate.nettcu.eduacs.org

Table 1: Example of Enzyme Inhibition Data (Illustrative)

CompoundEnzyme TargetInhibition TypeIC50 (µM)Ki (µM)
GalanthamineAcetylcholinesteraseCompetitive~0.4*-
Alkaloid XEnzyme YNon-CompetitiveXX.XYY.Y

*Note: IC50 value for galanthamine against AChE can vary depending on the source and assay conditions. This value is illustrative.

Preclinical Pharmacological Research Models for Galanthan Derivatives

In Vitro Cell-Based Assays for Efficacy

Cell-based assays are fundamental tools in preclinical research, offering a controlled environment to study the effects of Galanthan derivatives on various cellular processes. These assays provide valuable information about cellular viability, drug mechanisms of action, and potential off-target effects bioivt.com.

Cell Line Models and Primary Cell Cultures

A variety of cell line models and primary cell cultures are utilized in the preclinical evaluation of this compound derivatives. Cell lines, being immortalized and easily maintained, offer a convenient and reproducible system for initial screening and mechanistic studies pri-cella.com. Examples of commonly used cell lines in pharmacological research include those derived from different tissue types and species, such as cancer cell lines plos.orgresearchgate.net, fibroblast-like cells pri-cella.com, and hepatic cells culturecollections.org.uk. Primary cell cultures, derived directly from tissues, can offer a more physiologically relevant model, although they are typically more challenging to maintain and have a limited lifespan nih.gov. Research on this compound derivatives and other alkaloids has employed various cell lines to assess activities such as cytotoxicity and antiviral effects mdpi.comresearchgate.net. For instance, studies on lycorine, an alkaloid structurally related to this compound, have used cell lines like Vero E6 and swine testicular epithelial cells to evaluate antiviral efficacy mdpi.com.

High-Throughput Screening (HTS) Applications

High-Throughput Screening (HTS) is a powerful approach used in drug discovery to rapidly test large libraries of compounds for a specific biological activity. Cell-based assays are particularly well-suited for HTS due to their scalability and feasibility bioivt.com. HTS allows for the efficient identification of potential drug leads by simultaneously evaluating the effects of numerous this compound derivatives or related compounds under various conditions bioivt.com. This process generates substantial amounts of data, aiding in the early identification of promising candidates for further investigation. While specific details on HTS applications solely for this compound derivatives were not extensively found, the principle of using cell-based assays in HTS is a standard practice in preclinical drug discovery, applicable to the screening of derivative libraries for desired efficacy profiles.

In Vivo Animal Models for Efficacy Evaluation

In vivo animal models are essential for evaluating the efficacy of this compound derivatives in a complex biological system, providing insights into their pharmacodynamics and therapeutic potential in living organisms. These models aim to mimic aspects of human diseases to assess the compound's effects in a more physiologically relevant context imrpress.complos.org.

Selection of Appropriate Animal Models and Species

The selection of appropriate animal models and species is a critical step in preclinical research for this compound derivatives. The choice of model depends on the specific pharmacological activity being investigated and the disease or condition being targeted imrpress.comaltex.org. Commonly used species in preclinical research include mice, rats, guinea pigs, hamsters, gerbils, and rabbits criver.com. Mouse models, including genetically engineered and immunodeficient strains, are frequently used in various research areas, such as oncology and infectious diseases criver.comcriver.com. The selection process should consider the model's relevance to the human condition, the availability of research tools, and ethical considerations altex.orgnih.gov. While tradition can sometimes influence model selection, the focus should ideally be on models that demonstrate similar disease pathology or symptoms to humans and have the potential for predictive value for clinical outcomes altex.org. Research on related alkaloids has utilized mouse models to evaluate antitumor activity nih.gov.

Model Development and Validation

Developing and validating in vivo animal models is crucial to ensure their reliability and relevance for evaluating this compound derivatives. Model development involves establishing a reproducible system that recapitulates key features of the disease or condition of interest bioivt.com. Validation involves demonstrating that the model responds to known therapeutic interventions in a manner consistent with clinical observations and that the endpoints measured are reliable indicators of efficacy plos.org. This process can involve assessing behavioral changes, physiological parameters, and histological markers depending on the model and the disease being studied. For example, in studies evaluating potential antidepressant effects of derivatives, behavioral despair models like forced swim and tail suspension tests in rodents have been used and validated nih.gov.

Biomarker Analysis in Animal Studies

Biomarker analysis in animal studies plays a vital role in understanding the pharmacodynamic effects of this compound derivatives and their impact on biological processes wuxiapptec.com. Biomarkers are measurable indicators that can reflect normal biological processes, pathogenic processes, or responses to therapeutic interventions frontiersin.orgresearchgate.net. In preclinical animal studies, biomarkers are used to assess drug safety, efficacy, and mechanisms of action wuxiapptec.comcrownbio.com. This can include measuring changes in specific proteins, enzymes, metabolites, or other molecules in biological fluids or tissues wuxiapptec.comfrontiersin.orggoogle.com. Biomarkers can help determine if a compound is hitting its intended target and affecting the relevant biological pathways nih.gov. They can also be used to monitor disease progression and the effectiveness of the treatment frontiersin.org. Studies in various animal species have explored the use of biomarkers in different contexts, such as assessing exposure to toxins or evaluating the efficacy of interventions veterinaryworld.orgnih.gov.

SectionIn Vitro ModelsIn Vivo Models
Cell Models Cell lines, Primary cell cultures-
Screening Methods High-Throughput Screening (HTS)-
Animal Species -Mice, Rats, Guinea pigs, Hamsters, Gerbils, Rabbits
Model Evaluation Cellular viability, Mechanism of action, Cytotoxic effects bioivt.complos.orgPharmacodynamics, Therapeutic potential, Disease pathology imrpress.complos.orgaltex.org
Key Analyses Cytotoxicity assays (e.g., MTT, LDH), Flow cytometry plos.orgBehavioral tests, Physiological parameters, Histology, Biomarker analysis plos.orgnih.govgoogle.com
Biomarker Types -Proteins, Enzymes, Metabolites, DNA adducts wuxiapptec.comfrontiersin.orggoogle.comveterinaryworld.org

Ex Vivo Models for Pharmacological Assessment

Ex vivo models involve the use of tissues or organs removed from a living organism, maintaining their native architecture and functionality outside the body. These models offer advantages by preserving the complex cellular interactions and microenvironment of the original tissue, providing insights into drug responses at a higher resolution than traditional in vitro cell cultures. imavita.com They serve as an intermediate step between in vitro screening and in vivo studies, potentially enhancing the predictive power of preclinical evaluations and reducing the reliance on animal testing. imavita.com

For this compound derivatives, ex vivo models can be employed to assess their pharmacological effects directly on target tissues, such as brain slices or neuromuscular junctions, which are relevant to their known mechanisms of action, like acetylcholinesterase inhibition and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors. wikipedia.orgcenmed.commybiosource.com This approach allows for the study of drug-target interactions and downstream cellular responses within a more physiologically relevant context compared to simplified cell cultures. imavita.com Techniques such as organ cultures, slice cultures, perfused organ systems, and explants fall under the umbrella of ex vivo models and can be utilized to investigate localized drug effects and evaluate biomarkers. imavita.com

Microphysiological Systems and Organ-on-a-Chip Models for Preclinical Research

Microphysiological Systems (MPS), often referred to as Organ-on-a-Chip (OOC) models, represent advanced in vitro platforms designed to mimic the structural and functional intricacies of human organs. researchgate.netresearchgate.net These systems utilize microfluidic technology to create a dynamic 3D environment that replicates key aspects of the in vivo microenvironment, including tissue-tissue interfaces, biochemical gradients, and mechanical cues. researchgate.netresearchgate.netcn-bio.com MPS and OOC models are gaining prominence in preclinical research as they offer the potential for more accurate predictions of drug efficacy and toxicity in humans compared to traditional 2D cell cultures and animal models, which often exhibit limitations due to species differences and lack of physiological relevance. researchgate.netresearchgate.netcn-bio.comnih.govnih.govnih.govmednexus.org

For this compound derivatives, MPS and OOC models can provide a more sophisticated platform to study their effects on specific organs or even multi-organ systems relevant to their therapeutic applications. For instance, brain-on-a-chip models could be utilized to investigate the neuroprotective effects or mechanisms of action of galanthamine (B1674398) and its derivatives in a system that more closely resembles the human brain environment. mdpi.com These platforms allow for real-time monitoring of cellular responses, assessment of drug metabolism, and evaluation of potential off-target effects in a controlled and reproducible manner. cn-bio.commednexus.org The integration of human-induced pluripotent stem cells (hiPSCs) into MPS further enhances their relevance by allowing for the use of human-derived cells with the potential to capture genetic diversity. frontiersin.org While challenges remain in the widespread adoption and standardization of MPS technology, their potential to revolutionize preclinical drug screening and bridge the gap between preclinical and clinical studies is significant. researchgate.netmednexus.orgnih.gov

Model TypeDescriptionPotential Application for this compound DerivativesAdvantagesLimitations
Ex Vivo Models (e.g., Tissue Slices, Explants)Tissues or organs removed from an organism, maintaining native structure and function. imavita.comAssessing direct effects on target tissues like brain slices or neuromuscular junctions. imavita.comwikipedia.orgcenmed.commybiosource.comPreserves native tissue environment and cellular interactions; Higher resolution than cell culture; Reduces animal usage. imavita.comLimited lifespan of tissue; May not fully replicate systemic effects; Variability depending on tissue source.
Microphysiological Systems (MPS)/Organ-on-a-Chip (OOC)Microfluidic devices mimicking human organ structure and function in a 3D environment. researchgate.netresearchgate.netcn-bio.comStudying effects on specific organs (e.g., brain-on-a-chip) or multi-organ interactions relevant to therapy. mdpi.comMore physiologically relevant than 2D culture; Allows real-time monitoring and controlled studies; Potential for multi-organ interactions. cn-bio.commednexus.orgTechnical complexity; Cost; Challenges in standardization and reproducibility; May not fully capture whole-body complexity. researchgate.netmednexus.orgnih.gov

Advanced Analytical Methodologies for Galanthan Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating galanthan from complex mixtures and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two widely used methods.

HPLC is a versatile technique suitable for analyzing soluble compounds, including those that are non-volatile or have high molecular weights. bitesizebio.com It separates compounds based on their interaction with a liquid mobile phase and a stationary phase within a column. uni-mainz.de The separation is influenced by factors such as polarity and solubility. chromatographytoday.com HPLC can be performed at room temperature. chromatographytoday.com

GC is typically used for separating and analyzing volatile and semi-volatile compounds. uni-mainz.dechromatographytoday.com In GC, an inert carrier gas serves as the mobile phase, transporting the vaporized sample through a column containing a stationary phase. uni-mainz.dechromatographytoday.com Separation in GC is primarily based on the volatility of the compounds. chromatographytoday.com GC generally requires higher temperatures compared to HPLC to ensure sample volatility and is often quicker. chromatographytoday.com

Both HPLC and GC can be coupled with detectors for quantification. uni-mainz.de When coupled with a mass spectrometer, qualitative and quantitative analysis is possible, allowing for the identification of individual components by comparison with a database. uni-mainz.de

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide valuable information about the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools in this regard.

NMR spectroscopy is a key technique for determining the structure of organic molecules. nptel.ac.in It provides detailed information about the arrangement of atoms within a molecule, including chemical shifts, spin-spin coupling, and splitting patterns. nptel.ac.in Two-dimensional NMR techniques can provide additional structural insights, such as the anomeric configuration of monomers. nih.gov Advantages of NMR include simple sample preparation, fast data acquisition, and high reproducibility. mdpi.com

Mass Spectrometry is used to determine the mass of molecules and their fragments, which aids in identifying compounds and assessing their purity. uni-mainz.denptel.ac.in Various ionization methods are available, and the fragmentation patterns of molecules can be used for structure elucidation. nptel.ac.in High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further assisting in identification. nptel.ac.in LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) combine the separation capabilities of chromatography with the identification power of mass spectrometry. uni-mainz.denih.gov LC-MS/MS (tandem mass spectrometry) is a preferred method for the analysis of biological materials due to its high selectivity and sensitivity. cuni.czbionotus.com

The combination of NMR and MS is a powerful analytical strategy, minimizing the shortcomings of using either technique alone. mdpi.com This approach can help in optimizing the detection of unknown analytes by merging unique NMR information (chemical shifts, coupling constants) with that of MS (exact mass, molecular fragments). mdpi.com

Green Analytical Chemistry Principles in this compound Analysis

Green Analytical Chemistry (GAC) aims to make analytical procedures more environmentally benign and safer for humans. researchgate.netacs.orgmdpi.com Implementing GAC principles in this compound analysis involves minimizing the use of toxic reagents, reducing energy consumption, and preventing the generation of hazardous waste. mdpi.comd-nb.info

Key principles of GAC relevant to this compound analysis include waste prevention, the use of safer solvents and auxiliaries, and designing for energy efficiency. acs.orgmdpi.comjddtonline.info Evaluating the "greenness" of an analytical method can involve considering the amount and toxicity of reagents, generated waste, energy requirement, and the number of procedural steps. researchgate.netjddtonline.info Tools like the eco-scale assessment (ESA) and the green analytical procedure index (GAPI) can be used for this evaluation. researchgate.netjddtonline.info

Sustainable Extraction Techniques

Sustainable extraction techniques are crucial for obtaining this compound from its sources while minimizing environmental impact. These advanced methods offer alternatives to conventional techniques that may have disadvantages such as low efficiency, high energy and time consumption, and the use of toxic solvents. mdpi.com

Sustainable extraction techniques include supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). mdpi.comchemmethod.comrsc.orgresearchgate.net These techniques often use less solvent, energy, and generate fewer hazards compared to traditional methods. rsc.orgresearchgate.net SFE, for example, uses supercritical CO2 as a solvent, which is non-toxic and recyclable. chemmethod.com UAE utilizes ultrasonic energy to enhance extraction efficiency with minimal solvent requirements and lower operating temperatures, preserving heat-sensitive compounds. mdpi.comchemmethod.com

Eco-friendly Solvents and Reagents

The selection of eco-friendly solvents and reagents is a core aspect of green analytical chemistry in this compound analysis. This involves replacing volatile organic compounds (VOCs) and hazardous substances with safer alternatives. mdpi.comd-nb.info

Green solvents include ionic liquids, supercritical carbon dioxide, deep eutectic solvents (DESs), and bio-based solvents. mdpi.comchemmethod.comorientjchem.org These solvents are gaining attention for their versatility, recyclability, and low toxicity. orientjchem.org Examples of bio-based solvents include ethyl lactate, produced from the fermentation of sugar, which can be a safer alternative to ethyl acetate (B1210297) and acetone (B3395972). sigmaaldrich.com Simple alcohols like methanol (B129727) and ethanol (B145695) are also considered environmentally preferable solvents compared to substances like dioxane or acetonitrile. utoronto.ca The use of water as a solvent is also encouraged where applicable. mdpi.com

Bioanalytical Methods for Biological Sample Analysis

Bioanalytical methods are essential for measuring the concentration of this compound and its metabolites in biological samples such as blood, plasma, serum, other body fluids, or tissues. cuni.czbionotus.comich.org These methods are critical for pharmacokinetic studies, clinical analysis, and drug metabolism research. cuni.cz

The aim of quantitative bioanalytical methods is to provide accurate and reliable determination of the target analyte in complex biological matrices. cuni.czchromatographyonline.com Method development involves steps such as sample preparation, chromatographic separation, and sensitive and selective detection. cuni.cz LC-MS/MS is a preferred method for routine analysis of biological materials due to its high selectivity and sensitivity. cuni.czbionotus.com

Sample preparation is a crucial step in bioanalysis, often involving techniques to clean up the sample matrix and extract the analyte of interest. cuni.czbionotus.comchromatographyonline.comgcms.cz While traditionally time-consuming, advancements are being made in miniaturized and improved sample preparation techniques. chromatographyonline.com Techniques like protein precipitation, liquid-liquid extraction (LLE), and supported liquid extraction (SLE) are used for sample preparation in bioanalysis. gcms.cz Full validation of bioanalytical methods is necessary to ensure the reliability of analytical results. bionotus.comich.org

This compound is the fundamental indolizine (B1195054) alkaloid parent structure. nih.gov It is also classified as an indolizidine alkaloid. nih.gov this compound has been identified in Clivia nobilis. nih.gov While the provided search results discuss various aspects of related compounds like Lycorine and the broader fields of chemical synthesis, biosynthesis, structure-activity relationships, preclinical models, AI/ML applications, and interdisciplinary research, direct, detailed information specifically on the challenges, future directions, and emerging research paradigms solely focused on the this compound skeleton itself is limited. However, the broader context of research in related areas of natural product chemistry, particularly concerning Amaryllidaceae alkaloids and synthetic methodologies, provides relevant insights into the potential challenges and future directions for this compound research.

Here, we structure the discussion around the provided outline, drawing upon the general challenges and advancements in relevant scientific fields as they would likely apply to research on the this compound scaffold.

Challenges, Future Directions, and Emerging Research Paradigms

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

  • Methodological Answer : Partner with computational chemists for QSAR modeling or material scientists for nanoformulation studies. Use platforms like ResearchGate to share preliminary data and crowdsource troubleshooting advice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.